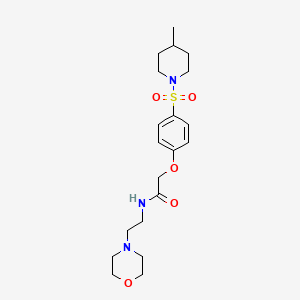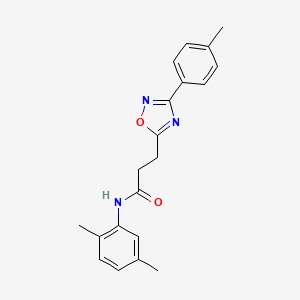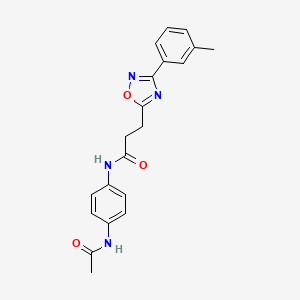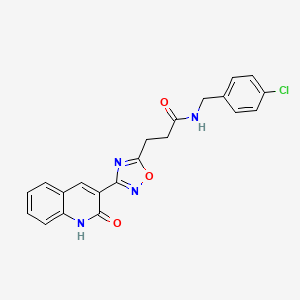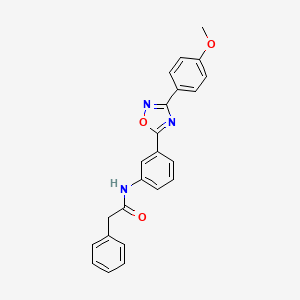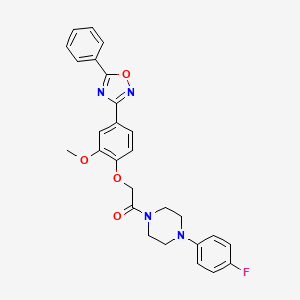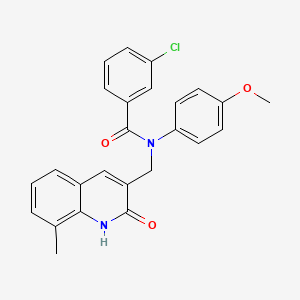
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidin-4-one derivatives, which have been studied extensively for their biological activities.
Aplicaciones Científicas De Investigación
(E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been studied for its potential applications in the field of medicine. The compound has been shown to exhibit anticancer, antitumor, and antiproliferative activities against various cancer cell lines. The compound has also been studied for its potential use as an antibacterial and antifungal agent.
Mecanismo De Acción
The mechanism of action of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. The compound has also been shown to inhibit the expression of various oncogenes and induce cell cycle arrest in cancer cells.
Biochemical and physiological effects:
Studies have shown that (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one exhibits low toxicity towards normal cells and tissues. The compound has been shown to induce apoptosis in cancer cells without affecting normal cells. The compound has also been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one in lab experiments include its low toxicity towards normal cells and tissues, its potential applications in the field of medicine, and its ability to induce apoptosis in cancer cells. Limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
For research on (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one include studying its potential use as a therapeutic agent for various types of cancer, investigating its antibacterial and antifungal activities in more detail, and conducting further studies to fully understand its mechanism of action. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential applications in other fields, such as agriculture and environmental science.
In conclusion, (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one is a chemical compound that has shown potential applications in the field of medicine. The compound exhibits anticancer, antitumor, and antiproliferative activities against various cancer cell lines and has low toxicity towards normal cells and tissues. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Métodos De Síntesis
The synthesis of (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one has been reported in the literature. The compound can be synthesized by reacting 3-chlorobenzaldehyde with benzylamine in the presence of acetic acid to obtain 3-chlorobenzylidenebenzylamine. The resulting compound is then reacted with 3-chlorophenyl isocyanate in the presence of a base to obtain (E)-1-benzyl-3-((3-chlorobenzylidene)amino)-2-(3-chlorophenyl)imidazolidin-4-one.
Propiedades
IUPAC Name |
1-benzyl-2-(3-chlorophenyl)-3-[(E)-(3-chlorophenyl)methylideneamino]imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O/c24-20-10-4-8-18(12-20)14-26-28-22(29)16-27(15-17-6-2-1-3-7-17)23(28)19-9-5-11-21(25)13-19/h1-14,23H,15-16H2/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFSXXULFMMKO-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)N=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)/N=C/C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(3-chlorophenyl)-3-{[(E)-(3-chlorophenyl)methylidene]amino}imidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)
